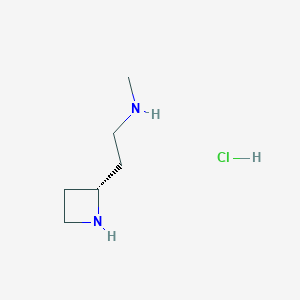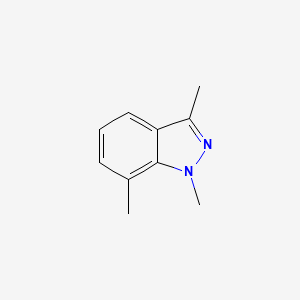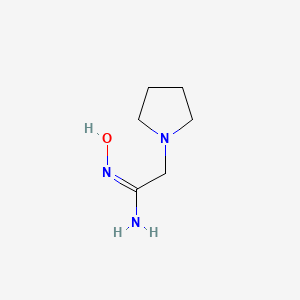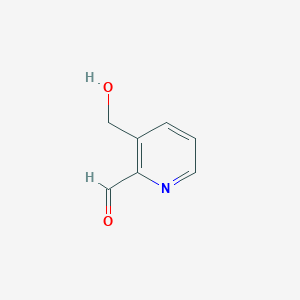
3-(Hydroxymethyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)picolinaldehyde is an organic compound with the molecular formula C₇H₇NO₂ It is a derivative of picolinaldehyde, featuring a hydroxymethyl group attached to the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)picolinaldehyde typically involves the hydroxymethylation of picolinaldehyde. One common method is the reaction of picolinaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds as follows: [ \text{Picolinaldehyde} + \text{Formaldehyde} + \text{Base} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form picolinic acid derivatives.
Reduction: The compound can be reduced to form 3-(Hydroxymethyl)picolinalcohol.
Substitution: It can participate in substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Picolinic acid derivatives.
Reduction: 3-(Hydroxymethyl)picolinalcohol.
Substitution: Various substituted picolinaldehyde derivatives.
Scientific Research Applications
3-(Hydroxymethyl)picolinaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique chemical and biological properties.
Comparison with Similar Compounds
Picolinaldehyde: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
3-(Hydroxymethyl)pyridine: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
Picolinic Acid: An oxidized form of picolinaldehyde, with different chemical properties and uses.
Uniqueness: 3-(Hydroxymethyl)picolinaldehyde is unique due to the presence of both the hydroxymethyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to form coordination complexes and participate in diverse chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H7NO2 |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
3-(hydroxymethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-4-6-2-1-3-8-7(6)5-10/h1-3,5,9H,4H2 |
InChI Key |
UIHNYIUKZNQSNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[3.5]non-5-EN-1-one](/img/structure/B11921732.png)
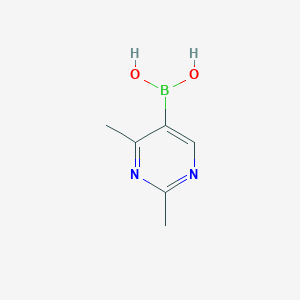
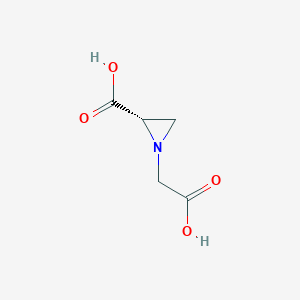
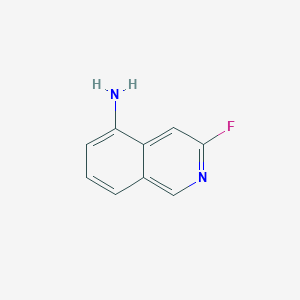
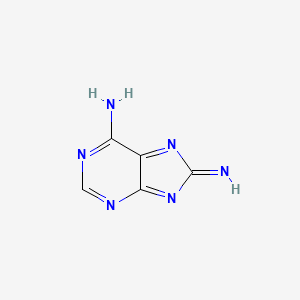
![3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11921749.png)
![N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11921753.png)
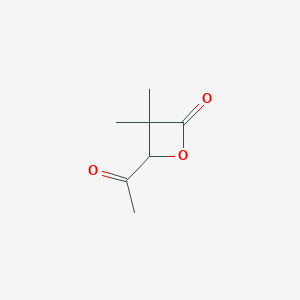
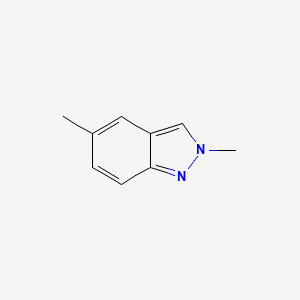
![Cyclopenta[a]indene](/img/structure/B11921763.png)
